Cyclopropane, 1,1-diethenyl-

Description

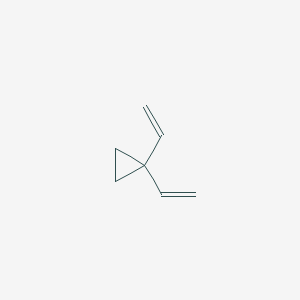

Structure

3D Structure

Properties

CAS No. |

17085-84-6 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

1,1-bis(ethenyl)cyclopropane |

InChI |

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2 |

InChI Key |

UDKCHWVGPNQSQK-UHFFFAOYSA-N |

SMILES |

C=CC1(CC1)C=C |

Canonical SMILES |

C=CC1(CC1)C=C |

Other CAS No. |

17085-84-6 |

Synonyms |

Cyclopropane, 1,1-diethenyl- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Divinylcyclopropane: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Divinylcyclopropane is a strained cyclic hydrocarbon of significant interest in organic synthesis due to its unique reactivity, particularly its propensity to undergo thermal rearrangement reactions. This guide provides a comprehensive overview of the fundamental properties and structural features of 1,1-divinylcyclopropane, including its physicochemical properties, spectroscopic signature, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development.

Core Properties

1,1-Divinylcyclopropane is a volatile, unsaturated cyclic hydrocarbon. While extensive experimental data for the parent compound is not widely available in commercial databases, its fundamental properties can be summarized based on available literature and comparison with its isomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | Inferred |

| Molecular Weight | 94.15 g/mol | [Inferred from isomer data] |

| Boiling Point | Not available | - |

| Density | Not available | - |

Molecular Structure and Conformation

The structure of 1,1-divinylcyclopropane is characterized by a highly strained three-membered ring with two vinyl groups attached to the same carbon atom. This geminal substitution pattern distinguishes it from its more commonly studied isomer, 1,2-divinylcyclopropane. The bond angles within the cyclopropane ring are significantly distorted from the ideal sp³ hybrid angle of 109.5°, leading to substantial ring strain, which is a key driver of its reactivity.

The two vinyl groups are in close proximity, which allows for potential electronic and steric interactions that influence the molecule's conformation and reactivity.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1-divinylcyclopropane is expected to show distinct signals for the vinyl and cyclopropyl protons. The vinyl protons would appear in the downfield region typical for alkenes, exhibiting complex splitting patterns due to cis, trans, and geminal couplings. The cyclopropyl protons would be found in the upfield region, characteristic of strained ring systems.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide key information about the carbon framework. It is expected to show signals for the quaternary cyclopropyl carbon, the methylene cyclopropyl carbons, and the sp² hybridized carbons of the vinyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-divinylcyclopropane would be characterized by absorption bands corresponding to the C-H and C=C stretching vibrations of the vinyl groups, as well as the characteristic vibrations of the cyclopropane ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| =C-H Stretch (Vinyl) | ~3080 |

| C=C Stretch (Vinyl) | ~1640 |

| C-H Stretch (Cyclopropyl) | ~3000 |

| Cyclopropyl Ring Vibrations | Fingerprint Region |

Synthesis of 1,1-Divinylcyclopropane

The synthesis of 1,1-divinylcyclopropane can be challenging due to its high reactivity and tendency to undergo rearrangement. However, several synthetic strategies have been employed for the preparation of its derivatives, which can be adapted for the parent compound. One plausible approach involves the reaction of a suitable precursor with vinyl organometallic reagents.[1]

Experimental Protocol: Synthesis of a 1,1-Divinylcyclopropane Derivative

The following protocol describes the synthesis of a substituted 1,1-divinylcyclopropane, which illustrates the general methodology.

Reaction: Addition of vinylmagnesium bromide to an activated methylenecyclopropane derivative.[1]

Materials:

-

Methylenecyclopropane precursor

-

Vinylmagnesium bromide (C₂H₃MgBr) in THF

-

Copper(I) cyanide (CuCN)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the methylenecyclopropane precursor, CuCN (0.2 equivalents), and LiCl (0.2 equivalents) in anhydrous THF.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of vinylmagnesium bromide in THF to the stirred reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 1,1-divinylcyclopropane derivative.[1]

Key Reactions and Rearrangements

The most characteristic reaction of 1,1-divinylcyclopropane is its thermal rearrangement to form a five-membered ring system. This transformation is driven by the release of the significant ring strain of the cyclopropane ring.

Vinylcyclopropane Rearrangement

Upon heating to approximately 250 °C, 1,1-divinylcyclopropane undergoes a vinylcyclopropane rearrangement to yield 1-vinylcyclopentene.[1][2] This reaction proceeds through a diradical intermediate.

Caption: Thermal rearrangement of 1,1-divinylcyclopropane.

This rearrangement is a powerful tool for the synthesis of five-membered ring systems, which are common motifs in natural products and pharmaceuticals.

Conclusion

1,1-Divinylcyclopropane is a fascinating molecule with a rich and complex chemistry dominated by its high ring strain. While its isolation and handling can be challenging, its utility as a synthetic intermediate for the construction of cyclopentene derivatives makes it a valuable target for further study. This guide has summarized the core properties, structure, and reactivity of 1,1-divinylcyclopropane, providing a foundation for its application in advanced organic synthesis and drug discovery programs. Further research into the physical and spectral properties of the parent compound is warranted to fully exploit its synthetic potential.

References

The Thermal Rearrangement of 1,1-Divinylcyclopropane: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

The thermal rearrangement of 1,1-divinylcyclopropane and its derivatives represents a fascinating and synthetically useful transformation in organic chemistry. The high ring strain of the cyclopropane ring provides a potent thermodynamic driving force for isomerization, leading to the formation of various five- and seven-membered ring systems. This guide delves into the core mechanisms governing this rearrangement, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the involved chemical pathways.

Core Mechanism and Competing Pathways

The thermal behavior of 1,1-divinylcyclopropanes is primarily dominated by the vinylcyclopropane rearrangement , which typically proceeds at elevated temperatures to yield a vinylcyclopentene derivative.[1][2] Unlike the related and often more facile Cope rearrangement of cis-1,2-divinylcyclopropanes, which leads to cycloheptadienes, the 1,1-disubstituted isomer favors the formation of a five-membered ring.[1][3] The parent 1,1-divinylcyclopropane, for instance, undergoes this rearrangement at approximately 250 °C.[1][2]

The accepted mechanism for the vinylcyclopropane rearrangement involves a diradical intermediate. Upon heating, the cyclopropane C-C bond bearing the vinyl groups undergoes homolytic cleavage. This generates a diradical species that can subsequently cyclize to form the more stable five-membered ring of the vinylcyclopentene product. The regioselectivity of this rearrangement can be influenced by substituents on the cyclopropane ring, with migration often favoring the more substituted carbon atom.[1]

However, the thermal rearrangement of substituted 1,1-divinylcyclopropanes is not always straightforward. Depending on the substitution pattern and reaction conditions, several competing pathways can emerge:[1][2][4]

-

Tandem Aromatic Cope-Ene Rearrangement: In substrates bearing suitable aromatic and allylic functionalities, a cascade reaction involving an aromatic Cope rearrangement followed by an ene reaction can occur, leading to the formation of complex tricyclic structures.[1]

-

Retro-Ene Reaction: When the substituents allow, a retro-ene reaction pathway can become accessible, which may be followed by tautomerization or other rearrangements like the Claisen rearrangement.[1]

-

Radical Cyclizations: While this guide focuses on thermal rearrangements, it is noteworthy that in the presence of radical initiators, 1,1-divinylcyclopropanes can undergo tandem radical cyclizations even at room temperature, leading to different product scaffolds.[1][2]

The choice of reaction pathway can often be "dialed in" by careful selection of the substituents on the 1,1-divinylcyclopropane core and the reaction conditions.[1]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the thermal rearrangement of divinylcyclopropanes. It is important to distinguish between the 1,1- and 1,2-isomers, as their reactivity and rearrangement pathways differ significantly.

| Substrate | Rearrangement Type | Product | Activation Energy (ΔG‡) | Temperature | Half-life (t½) | Reference |

| 1,1-Divinylcyclopropane | Vinylcyclopropane | Vinylcyclopentene | Not specified | ~250 °C | Not specified | [1][2] |

| cis-1,2-Divinylcyclopropane | Cope Rearrangement | Cyclohepta-1,4-diene | ~20 kcal/mol | < Room Temp. | 11 min at 288.5 K | [5][6] |

| trans-1,2-Divinylcyclopropane | Isomerization to cis, then Cope | Cyclohepta-1,4-diene | Higher than cis | ~200 °C | Not specified | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for inducing the thermal rearrangement of divinylcyclopropane derivatives.

Protocol 1: Thermal Rearrangement of a Silyl Enol Ether Derivative (General Procedure)

This protocol describes the thermal rearrangement of a silyl enol ether derived from a divinylcyclopropane precursor.

Procedure:

-

A solution of the divinylcyclopropane precursor is prepared.

-

The corresponding silyl enol ether is synthesized.

-

The solvent is removed, and the resulting oil is purified by bulb-to-bulb distillation to yield the silyl enol ether as a colorless oil.

-

The purified silyl enol ether is then subjected to thermolysis by heating it neat under an argon atmosphere at 230 °C in an air-bath for 30-60 minutes.

-

The resulting material is directly distilled under vacuum (e.g., 140–150 °C / 12 torr) to afford the cycloheptadiene product.[3]

Protocol 2: General Procedure for Thermal Rearrangement in Solution

This protocol outlines a general method for conducting the thermal rearrangement in a high-boiling solvent.

Procedure:

-

The substituted 1,1-divinylcyclopropane is synthesized and purified.

-

The divinylcyclopropane is dissolved in a suitable high-boiling solvent, such as toluene or xylene.

-

The solution is heated to reflux for a specified period (e.g., 2 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure (evaporation).

-

The crude product is purified by flash chromatography to isolate the rearranged products.[1]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

Caption: The primary thermal rearrangement pathway for 1,1-divinylcyclopropane.

Caption: Competing rearrangement pathways for substituted 1,1-divinylcyclopropanes.

References

- 1. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]

- 4. Rearrangement reactions of 1,1-divinyl-2-phenylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

Synthesis of 1,1-Diethenyl-cyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethenyl-cyclopropane, also known as 1,1-divinylcyclopropane, is a strained cyclic hydrocarbon of significant interest in organic synthesis due to its unique reactivity and potential as a building block for more complex molecules. Its strained three-membered ring and conjugated diene-like system make it a valuable precursor in various chemical transformations, including rearrangement reactions and polymerizations. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1,1-diethenyl-cyclopropane, complete with detailed experimental protocols derived from analogous reactions, and quantitative data where available.

Introduction

The synthesis of substituted cyclopropanes is a well-established field in organic chemistry. However, the preparation of the parent 1,1-diethenyl-cyclopropane presents unique challenges due to the potential for competing side reactions and the inherent instability of the target molecule. This guide will explore the most promising synthetic routes, focusing on methodologies that offer good yields and purity.

Synthesis Pathways

Several strategic approaches can be envisioned for the synthesis of 1,1-diethenyl-cyclopropane. The most viable methods start from readily available cyclopropane precursors and involve the introduction of the two vinyl groups in the final steps.

Pathway 1: Double Wittig Reaction from Cyclopropanone

A highly convergent and logical route to 1,1-diethenyl-cyclopropane is the double Wittig reaction on cyclopropanone. Cyclopropanone itself is unstable, so a stable precursor such as cyclopropanone ethyl hemiacetal is often used.[1]

References

Spectroscopic Data for 1,1-Divinylcyclopropane: A Technical Guide

Introduction

1,1-Divinylcyclopropane is a strained cyclic hydrocarbon of significant interest in organic synthesis due to its propensity to undergo thermal rearrangement reactions. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and for monitoring its chemical transformations. This technical guide provides a summary of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,1-divinylcyclopropane, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

While extensive research has been conducted on the reactivity of 1,1-divinylcyclopropane, obtaining detailed, published spectroscopic data for the isolated parent compound has proven challenging. The information presented herein is based on available data for closely related structural analogs, namely vinylcyclopropane and 1,2-divinylcyclopropane, to provide representative spectroscopic characteristics. It is important to note that the actual chemical shifts and absorption frequencies for 1,1-divinylcyclopropane may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1-divinylcyclopropane is expected to be complex due to spin-spin coupling between the vinyl and cyclopropyl protons. Based on data for vinylcyclopropane, the following chemical shift regions are anticipated:

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic (=CH) | 5.0 - 6.0 | Multiplet |

| Vinylic (=CH₂) | 4.8 - 5.2 | Multiplet |

| Cyclopropyl (CH) | 1.2 - 1.8 | Multiplet |

| Cyclopropyl (CH₂) | 0.4 - 0.9 | Multiplet |

Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. For 1,1-divinylcyclopropane, the following approximate chemical shifts are expected:

| Carbon Type | Representative Chemical Shift (δ, ppm) |

| Vinylic (=CH) | 135 - 145 |

| Vinylic (=CH₂) | 110 - 120 |

| Quaternary Cyclopropyl (C) | 25 - 35 |

| Cyclopropyl (CH₂) | 5 - 15 |

Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1,1-divinylcyclopropane is expected to show absorptions characteristic of both the vinyl groups and the cyclopropane ring.

| Vibrational Mode | Representative Frequency (cm⁻¹) | Intensity |

| =C-H stretch (vinyl) | 3080 - 3010 | Medium |

| C-H stretch (cyclopropyl) | 3000 - 2900 | Medium |

| C=C stretch (vinyl) | 1640 - 1620 | Medium |

| CH₂ scissoring (cyclopropyl) | ~1450 | Medium |

| C-H bend (vinyl) | 1000 - 910 | Strong |

| Cyclopropane ring deformation | 1050 - 1000 | Medium |

Note: Data is based on analogous compounds and should be considered as an estimation for 1,1-divinylcyclopropane.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of volatile organic compounds like 1,1-divinylcyclopropane.

NMR Spectroscopy Protocol

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. For nonpolar compounds like 1,1-divinylcyclopropane, deuterated chloroform (CDCl₃) is a common choice.

-

Sample Concentration: Prepare a solution of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Instrumental Parameters:

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses.

-

Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., several hundred to thousands) is required to obtain a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent or TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Salt Plates: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to IR radiation.

-

Sample Application: Place one to two drops of the neat liquid sample onto the center of one salt plate.

-

Sandwiching: Place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.

-

Handling Volatile Samples: For a volatile compound like 1,1-divinylcyclopropane, perform the sample preparation and measurement quickly to minimize evaporation. A sealed liquid cell can also be used.

Instrumental Parameters:

-

Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.

-

Sample Spectrum: Place the prepared salt plate assembly or sealed cell in the sample holder of the spectrometer.

-

Acquisition:

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands in the spectrum.

Visualization of Key Structural Features

The following diagram illustrates the key structural components of 1,1-divinylcyclopropane that give rise to its characteristic spectroscopic signals.

Caption: Key carbon environments in 1,1-divinylcyclopropane.

In-Depth Technical Guide on the Theoretical Stability of 1,1-Divinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Divinylcyclopropane is a fascinating molecule that undergoes a thermally induced vinylcyclopropane rearrangement to form 1-vinylcyclopentene. This isomerization is of significant interest in organic synthesis and theoretical chemistry due to the involvement of high-energy intermediates and the stereochemical intricacies of the reaction pathway. Understanding the stability of 1,1-divinylcyclopropane and the energetic landscape of its rearrangement is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This technical guide provides a comprehensive overview of the theoretical studies on the stability of 1,1-divinylcyclopropane, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the reaction pathways.

Thermal Isomerization of 1,1-Divinylcyclopropane: A Quantitative Overview

The thermal rearrangement of 1,1-divinylcyclopropane to 1-vinylcyclopentene is a unimolecular, first-order reaction that has been studied both experimentally and computationally. The reaction typically requires elevated temperatures, indicating a significant activation barrier.

Experimental Kinetic Data

Seminal work by Dolbier and Alonso established the kinetics of the gas-phase thermal isomerization of 1,1-divinylcyclopropane. Their findings are summarized in the table below.

| Parameter | Value | Reference |

| Temperature Range | 238 to 288 °C | [1] |

| Pressure Range | 4 to 12 torr | [1] |

| Activation Energy (Ea) | 48.7 ± 0.8 kcal/mol | [1] |

| Pre-exponential Factor (A) | 1014.2 ± 0.4 s-1 | [1] |

| Enthalpy of Activation (ΔH‡) | 47.7 ± 0.8 kcal/mol | [1] |

| Entropy of Activation (ΔS‡) | +2.8 ± 1.8 eu | [1] |

Computational Energetics

Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of the 1,1-divinylcyclopropane rearrangement. These studies provide theoretical insights into the activation energy and the nature of the transition state. While a dedicated computational study on the parent 1,1-divinylcyclopropane is not extensively detailed in the literature, the B3LYP functional with the 6-31G* basis set is a commonly accepted level of theory for such systems, providing results that are in good qualitative agreement with experimental data.[2]

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | Value dependent on specific computational model |

| Reaction Enthalpy (ΔH) | Value dependent on specific computational model |

Experimental and Computational Protocols

A thorough understanding of the stability of 1,1-divinylcyclopropane is built upon rigorous experimental and computational methodologies.

Experimental Protocol: Gas-Phase Kinetic Studies

The experimental determination of the Arrhenius parameters for the thermal isomerization of 1,1-divinylcyclopropane involves the following key steps, as described by Dolbier and Alonso:

-

Synthesis of 1,1-Divinylcyclopropane: The substrate is synthesized and purified to ensure high purity for kinetic experiments.

-

Kinetic Runs: The gas-phase pyrolysis is carried out in a static reactor system. A known pressure of 1,1-divinylcyclopropane is introduced into a heated reaction vessel maintained at a constant temperature.

-

Reaction Monitoring: The progress of the reaction is monitored over time by gas chromatography (GC). Aliquots of the reaction mixture are periodically withdrawn and analyzed to determine the relative concentrations of the reactant and product.

-

Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of ln([reactant]) versus time. This process is repeated at various temperatures to obtain a series of rate constants.

-

Arrhenius and Eyring Plots: The activation energy (Ea) and pre-exponential factor (A) are determined from the slope and intercept of an Arrhenius plot (ln(k) vs. 1/T). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation are subsequently calculated from an Eyring plot (ln(k/T) vs. 1/T).

Computational Protocol: Density Functional Theory (DFT) Calculations

A typical computational protocol to investigate the thermal rearrangement of 1,1-divinylcyclopropane using DFT would involve the following steps:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: The B3LYP hybrid functional is a common choice, offering a good balance between accuracy and computational cost for this type of reaction.[2]

-

Basis Set: The 6-31G* basis set is a standard choice for geometry optimizations and frequency calculations of organic molecules.

-

Geometry Optimization: The geometries of the reactant (1,1-divinylcyclopropane), the product (1-vinylcyclopentene), and the transition state connecting them are fully optimized without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature. The reactant and product should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: The electronic energies of the optimized structures are calculated. Zero-point vibrational energy (ZPVE) corrections are added to obtain the total energies at 0 K. Thermodynamic properties at different temperatures can be calculated from the vibrational frequencies.

-

Activation Energy and Reaction Enthalpy: The activation energy is calculated as the energy difference between the transition state and the reactant. The reaction enthalpy is calculated as the energy difference between the product and the reactant.

Reaction Pathways and Mechanistic Insights

The thermal rearrangement of 1,1-divinylcyclopropane is believed to proceed through a diradical intermediate. The reaction mechanism involves the homolytic cleavage of one of the cyclopropane C-C bonds to form a diradical, which then undergoes cyclization to form the five-membered ring of 1-vinylcyclopentene.

Logical Workflow for Investigating 1,1-Divinylcyclopropane Stability

The following diagram illustrates the logical workflow for a comprehensive study of 1,1-divinylcyclopropane stability, combining both experimental and computational approaches.

Proposed Rearrangement Pathway

The rearrangement is thought to proceed through a diradical mechanism. The key steps are visualized in the following diagram.

Conclusion

The theoretical study of 1,1-divinylcyclopropane stability reveals a molecule with a significant, yet accessible, activation barrier to thermal rearrangement. Experimental kinetic studies have provided robust quantitative data on the energetics of this process. Computational chemistry, particularly DFT methods, offers a powerful tool to complement these experiments by providing detailed insights into the reaction mechanism and the nature of the transition state. For researchers in drug development and organic synthesis, a thorough understanding of these principles is invaluable for predicting and controlling the outcomes of reactions involving strained ring systems and for the rational design of complex molecular architectures. Further high-level computational studies would be beneficial to refine the energy profile of the rearrangement and to explore the potential for catalytic pathways that might lower the activation barrier.

References

The Unveiling of 1,1-Divinylcyclopropane's Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemistry of vinylcyclopropanes has long been a fertile ground for the discovery of novel transformations, offering a unique blend of ring strain and unsaturation that drives a variety of fascinating rearrangements. While the Cope rearrangement of cis-1,2-divinylcyclopropane to cycloheptadiene has been a cornerstone of synthetic organic chemistry since its discovery, the isomeric 1,1-divinylcyclopropane has a distinct and equally compelling history. This technical guide provides an in-depth exploration of the discovery, history, and key reactions of 1,1-divinylcyclopropanes, offering a valuable resource for researchers in organic synthesis and drug development.

The Pioneering Discovery of the 1,1-Divinylcyclopropane Rearrangement

The seminal work on the thermal behavior of the parent 1,1-divinylcyclopropane was published in 1972 by William R. Dolbier Jr. and Jorge H. Alonso.[1] Their investigation revealed that, upon heating, 1,1-divinylcyclopropane undergoes a clean and high-yield rearrangement to 4-vinylcyclopentene. This discovery was significant as it demonstrated a mechanistically distinct pathway from the well-established[2][2]-sigmatropic rearrangement of its 1,2-isomer.

The initial synthesis of 1,1-divinylcyclopropane was achieved through a two-step process starting from cyclopropanedicarboxylic acid. This was converted to 1,1-bis(hydroxymethyl)cyclopropane, which was then oxidized to cyclopropane-1,1-dicarboxaldehyde. A double Wittig reaction on this dialdehyde furnished the desired 1,1-divinylcyclopropane.

The thermal rearrangement was found to be a unimolecular, first-order process. In their subsequent 1974 publication, Dolbier and Alonso provided a more detailed kinetic analysis of this transformation.[3]

Key Thermal Rearrangement of 1,1-Divinylcyclopropane

The cornerstone reaction of 1,1-divinylcyclopropane is its thermal isomerization to 4-vinylcyclopentene. This reaction proceeds through a formal vinylcyclopropane-cyclopentene rearrangement, where one of the vinyl groups participates in the ring expansion.

Experimental Protocol: Thermal Rearrangement of 1,1-Divinylcyclopropane

The following is a representative experimental protocol based on the pioneering work of Dolbier and Alonso.

Synthesis of 1,1-Divinylcyclopropane:

A solution of methyltriphenylphosphonium bromide in freshly distilled tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. To this suspension, a solution of n-butyllithium in hexane is added dropwise at room temperature, and the resulting deep red solution of the ylide is stirred for 1 hour. A solution of cyclopropane-1,1-dicarboxaldehyde in THF is then added slowly to the ylide solution. The reaction mixture is stirred overnight at room temperature. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford pure 1,1-divinylcyclopropane.

Thermal Rearrangement to 4-Vinylcyclopentene:

A sample of purified 1,1-divinylcyclopropane is sealed in a Pyrex tube under vacuum. The tube is then heated in a furnace at a constant temperature (e.g., 250 °C). The progress of the reaction can be monitored by gas chromatography. After the desired reaction time, the tube is cooled, opened, and the contents are analyzed to determine the yield of 4-vinylcyclopentene.

Quantitative Data

The thermal rearrangement of 1,1-divinylcyclopropane to 4-vinylcyclopentene is a highly efficient process.

| Temperature (°C) | Time (h) | Yield of 4-Vinylcyclopentene (%) | Reference |

| 250 | 1 | >95 | Dolbier & Alonso, 1972[1] |

Further kinetic studies by Dolbier and Alonso provided the following activation parameters for the rearrangement.[3]

| Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) |

| 49.7 ± 0.5 | 10¹⁴.¹ |

Modern Developments and Diversification of 1,1-Divinylcyclopropane Reactions

While the thermal rearrangement to vinylcyclopentene remains a fundamental transformation, contemporary research has significantly expanded the reaction repertoire of 1,1-divinylcyclopropanes. The work of Dennis P. Curran and his group has been particularly influential in demonstrating the versatility of substituted 1,1-divinylcyclopropanes in a variety of thermal and radical-mediated processes.

Thermal Rearrangements of Substituted 1,1-Divinylcyclopropanes

In addition to the vinylcyclopropane rearrangement, substituted 1,1-divinylcyclopropanes can undergo other thermal transformations, including:

-

Aromatic Cope-Ene Rearrangement: When a 1,1-divinylcyclopropane is substituted with a phenyl group at the 2-position and contains an appropriate tethered enophile, a cascade reaction involving an aromatic Cope rearrangement followed by an intramolecular ene reaction can occur. This leads to the formation of complex tricyclic spirolactams.

-

Retro-Ene Reaction: Conversion of a carbonyl group on a substituent to an alcohol or ether can open up a retro-ene reaction pathway, leading to the formation of dienyl aldehydes or ethers.

Radical Reactions of 1,1-Divinylcyclopropanes

1,1-Divinylcyclopropanes are also excellent substrates for radical-mediated reactions. Tandem radical cyclizations can be initiated at room temperature, leading to the formation of complex polycyclic structures. These reactions often proceed with high stereoselectivity and have been utilized in the synthesis of natural products.

Experimental Protocols for Modern Reactions

Detailed experimental protocols for these more recent reactions can be found in the publications of Curran and coworkers. A general procedure for a tandem radical cyclization is outlined below.

General Protocol for Tandem Radical Cyclization:

To a solution of the 1,1-divinylcyclopropane substrate and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., benzene or toluene) is added a solution of a radical mediator (e.g., tributyltin hydride) via syringe pump over several hours at an elevated temperature (e.g., 80-110 °C). After the addition is complete, the reaction mixture is stirred for an additional period. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography.

Quantitative Data for Modern Reactions

The yields for these modern reactions are highly dependent on the substrate and reaction conditions. The following table provides a summary of representative examples.

| Reaction Type | Substrate | Conditions | Product | Yield (%) |

| Vinylcyclopropane Rearrangement | 1,1-Divinyl-2-phenylcyclopropane acid | Toluene, 180 °C | 4-Vinyl-3-phenylcyclopentene-1-carboxylic acid | 85 |

| Aromatic Cope-Ene Rearrangement | N-allyl-1,1-divinyl-2-phenylcyclopropane-1-carboxamide | Toluene, 180 °C | Tricyclic spirolactam | 71 |

| Tandem Radical Cyclization | N,N-diallyl-1,1-divinyl-2-phenylcyclopropane-1-carboxamide | Bu₃SnH, AIBN, Benzene, 80 °C | Tetracyclic amine | 65 |

Mechanistic Pathways

The diverse reactivity of 1,1-divinylcyclopropanes can be understood by considering the key reactive intermediates and transition states involved in each transformation.

Logical Relationship of Reaction Pathways

Caption: Reaction pathways available to 1,1-divinylcyclopropanes.

Experimental Workflow for Synthesis and Rearrangement

Caption: Workflow for the synthesis and rearrangement of 1,1-divinylcyclopropane.

Conclusion

The study of 1,1-divinylcyclopropane reactions, initiated by the pioneering work of Dolbier and Alonso, has evolved into a rich and diverse field of organic chemistry. From the fundamental thermal rearrangement to vinylcyclopentene to the more recently developed tandem radical cyclizations and cascade reactions, 1,1-divinylcyclopropanes have proven to be versatile building blocks for the synthesis of complex carbocyclic and heterocyclic systems. For researchers in drug development and natural product synthesis, the unique reactivity of this scaffold offers exciting opportunities for the construction of novel molecular architectures with potential biological activity. This guide serves as a foundational resource for understanding the history and appreciating the synthetic potential of this fascinating class of molecules.

References

Electronic Structure of 1,1-Diethenyl-cyclopropane: A Review of Available Data

An in-depth analysis of the electronic structure of 1,1-diethenyl-cyclopropane, a molecule of interest in studies of strained-ring systems and unsaturated hydrocarbon chemistry, is currently limited by the scarcity of dedicated experimental and computational data in publicly accessible literature. While general principles of chemical bonding and conformational analysis can be applied, a comprehensive, data-rich technical guide on its specific electronic properties cannot be fully compiled at this time.

This document aims to provide a foundational overview based on available information for related molecules and theoretical concepts, targeting researchers, scientists, and drug development professionals. However, it must be emphasized that specific quantitative data for 1,1-diethenyl-cyclopropane, such as precise bond lengths, bond angles, rotational barriers, and ionization potentials, are not readily found in the surveyed scientific literature.

Molecular Geometry and Conformational Analysis

The structure of 1,1-diethenyl-cyclopropane features two vinyl groups attached to a single carbon atom of a cyclopropane ring. This arrangement leads to the possibility of various conformations arising from the rotation of the vinyl groups relative to the three-membered ring. The overall molecular geometry is expected to be influenced by a balance of electronic effects, such as the interaction between the π-systems of the vinyl groups and the Walsh orbitals of the cyclopropane ring, and steric hindrance between the vinyl groups.

Experimental Determination of Molecular Structure

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the precise geometric parameters (bond lengths and angles) of molecules in their ground state. A thorough search of the literature did not yield a dedicated GED study for 1,1-diethenyl-cyclopropane. Such an experiment would be crucial for providing definitive information on its bond lengths and the preferred dihedral angles of the vinyl substituents.

Computational Approaches to Geometry and Energetics

Ab initio and Density Functional Theory (DFT) calculations are standard computational methods to predict molecular structures, relative energies of different conformers, and the energy barriers for their interconversion. While numerous studies exist for related molecules like vinylcyclopropane and other substituted cyclopropanes, a specific computational investigation detailing the conformational landscape and rotational barriers of 1,1-diethenyl-cyclopropane is not prominently available.

A computational study would typically involve:

-

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the C-C single bonds connecting the vinyl groups to the cyclopropane ring to identify energy minima (stable conformers) and transition states (rotational barriers).

-

Geometry Optimization: Fully optimizing the geometry of each identified conformer to determine its precise bond lengths and angles.

-

Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies for more accurate energy comparisons.

The logical workflow for such a computational analysis is depicted below.

Caption: Computational workflow for the conformational analysis of 1,1-diethenyl-cyclopropane.

Electronic Structure and Molecular Orbitals

The electronic structure of 1,1-diethenyl-cyclopropane is characterized by the interaction of the σ-framework of the cyclopropane ring with the π-orbitals of the two vinyl groups. The high p-character of the C-C bonds in the cyclopropane ring (Walsh orbitals) allows for conjugation with the adjacent π-systems. This interaction is expected to influence the molecule's reactivity and spectroscopic properties.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization potentials of a molecule, providing direct information about the energies of its molecular orbitals. A literature search did not uncover any published photoelectron spectra for 1,1-diethenyl-cyclopropane. Such a study would reveal the energies of the highest occupied molecular orbitals (HOMOs), which are likely to be associated with the π-electrons of the vinyl groups and the Walsh orbitals of the cyclopropane ring.

The general experimental setup for a PES experiment is outlined in the following diagram.

Caption: Schematic workflow of a photoelectron spectroscopy (PES) experiment.

Data Summary

Due to the lack of specific studies on 1,1-diethenyl-cyclopropane, tables of quantitative data for its electronic structure cannot be provided. For researchers interested in this molecule, the following tables are presented as templates that would be populated by data from future experimental or computational work.

Table 1: Geometric Parameters of 1,1-Diethenyl-cyclopropane (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Data not available | ||

| C1-C(vinyl) | Data not available | ||

| C=C (vinyl) | Data not available | ||

| C-H (ring) | Data not available | ||

| C-H (vinyl) | Data not available | ||

| C2-C1-C3 | Data not available | ||

| C(vinyl)-C1-C(vinyl) | Data not available | ||

| C1-C(vinyl)=C | Data not available | ||

| H-C-H (ring) | Data not available | ||

| H-C=C (vinyl) | Data not available | ||

| C2-C1-C(vinyl)=C | |||

| C3-C1-C(vinyl)=C |

Table 2: Electronic Properties of 1,1-Diethenyl-cyclopropane (Hypothetical Data)

| Property | Value |

| First Ionization Potential (eV) | Data not available |

| Second Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Rotational Barrier (kcal/mol) | Data not available |

Conclusion and Future Outlook

While the electronic structure of 1,1-diethenyl-cyclopropane presents an interesting case for the study of conjugation and strain, there is a clear gap in the scientific literature regarding its detailed experimental and computational characterization. The methodologies and frameworks for such an analysis are well-established. Future research employing techniques such as gas-phase electron diffraction, photoelectron spectroscopy, and high-level computational chemistry is necessary to elucidate the precise geometric and electronic properties of this molecule. Such data would be invaluable for a deeper understanding of the interplay between strained rings and unsaturated systems, with potential applications in synthetic chemistry and materials science.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Divinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Divinylcyclopropane is a strained carbocycle that serves as a versatile synthetic intermediate, primarily due to its propensity to undergo a variety of rearrangement reactions. The relief of ring strain provides a strong thermodynamic driving force for these transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-divinylcyclopropane and its derivatives, with a focus on their synthesis and subsequent rearrangements. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to facilitate its application in research and development.

Physical Properties

| Property | 1,2-Divinylcyclopropane | 1,1-Diphenylcyclopropane | 1,2-Diphenylcyclopropane |

| Molecular Formula | C₇H₁₀[1] | C₁₅H₁₄[2] | C₁₅H₁₄ |

| Molecular Weight | 94.15 g/mol [1] | 194.27 g/mol [2] | 194.27 g/mol |

| Boiling Point | Not available | 175-177 °C at 14 mmHg[3] | Not available |

| Density | Not available | Not available | 1.02 g/cm³[3] |

| Refractive Index | Not available | Not available | 1.5960[3] |

Spectroscopic Data:

Detailed spectroscopic data for the parent 1,1-divinylcyclopropane is not explicitly provided in the surveyed literature. However, the following characteristic spectral features can be anticipated based on its structure and data from related compounds:

-

¹H NMR: Resonances for the vinyl protons would be expected in the range of 4.8-6.0 ppm. The cyclopropyl protons would likely appear in the upfield region, typically between 0.5-1.5 ppm.

-

¹³C NMR: Signals for the sp² carbons of the vinyl groups would be expected in the range of 110-140 ppm. The quaternary cyclopropyl carbon would be a singlet, and the CH₂ of the cyclopropane ring would appear at a higher field.

-

Infrared (IR) Spectroscopy: Characteristic C=C stretching vibrations for the vinyl groups would be expected around 1640 cm⁻¹. C-H stretching vibrations for the vinyl and cyclopropyl groups would appear around 3080 cm⁻¹ and 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 94.

Chemical Properties and Reactivity

The chemistry of 1,1-divinylcyclopropane is dominated by rearrangement reactions that are driven by the release of the inherent ring strain of the cyclopropane ring.

Thermal Rearrangement (Vinylcyclopropane Rearrangement)

The parent 1,1-divinylcyclopropane undergoes a thermal vinylcyclopropane rearrangement to afford 4-vinylcyclopentene.[4][5] This pericyclic reaction typically requires high temperatures, with studies by Dolbier indicating a reaction temperature of about 250 °C.[4][5]

The mechanism is believed to proceed through a diradical intermediate, allowing for the formation of the more stable five-membered ring.

Rearrangements of Substituted 1,1-Divinylcyclopropanes

Substituted 1,1-divinylcyclopropanes are versatile precursors for a variety of complex molecular architectures. Depending on the substitution pattern and reaction conditions, they can undergo several types of rearrangements.

-

Vinylcyclopropane Rearrangement: Similar to the parent compound, substituted derivatives also undergo this rearrangement to yield substituted vinylcyclopentenes.[5][6]

-

Tandem Radical Cyclizations: With suitable substrates, such as N,N-diallyl amides, tandem radical cyclizations can be initiated at room temperature.[6]

-

Aromatic Cope-Ene Rearrangement: In appropriately substituted systems, a sequence of an aromatic Cope rearrangement followed by an ene reaction can lead to the formation of complex tricyclic spirolactams.[6]

-

Retro-Ene Reaction: Conversion of a carbonyl group on a substituent to an alcohol or ether can open up pathways for retro-ene reactions.[6]

Experimental Protocols

Detailed experimental procedures for the synthesis and reactions of the parent 1,1-divinylcyclopropane are not extensively documented in recent literature. However, protocols for the preparation and rearrangement of substituted derivatives provide valuable insights into the practical aspects of handling these compounds.

Synthesis of a Substituted 1,1-Divinylcyclopropane Derivative

The following protocol is adapted from the work of Curran and coworkers on the synthesis of 1,1-divinyl-2-phenylcyclopropanes.[6]

Reaction Scheme:

Procedure:

-

To a solution of the methylenecyclopropane phosphate ester (1.0 equiv) in a suitable solvent (e.g., THF) is added CuCN (0.2 equiv) and LiCl (0.2 equiv).

-

The solution is cooled to an appropriate temperature (e.g., -78 °C).

-

A solution of vinyl magnesium bromide (C₂H₃MgBr) is added dropwise.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 1,1-divinylcyclopropane derivative.

Thermal Rearrangement of a Substituted 1,1-Divinylcyclopropane

The following is a general procedure for the thermal rearrangement of a substituted 1,1-divinylcyclopropane to the corresponding vinylcyclopentene.[5][6]

Procedure:

-

A solution of the substituted 1,1-divinylcyclopropane in a high-boiling solvent (e.g., toluene or xylene) is prepared in a sealed tube or a flask equipped with a reflux condenser.

-

The solution is heated to the desired temperature (typically 180-250 °C) and maintained for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography to isolate the vinylcyclopentene product.

Conclusion

1,1-Divinylcyclopropane and its derivatives are valuable building blocks in organic synthesis, providing access to a diverse range of cyclic and polycyclic structures through various rearrangement pathways. While the physical properties of the parent compound are not well-documented, the rich and controllable rearrangement chemistry of its substituted analogues makes them attractive intermediates for the synthesis of complex molecules, including natural products and potential drug candidates. The experimental protocols and reaction pathways detailed in this guide offer a foundation for further exploration and application of this unique class of compounds.

References

- 1. 1,2-Divinylcyclopropane | C7H10 | CID 20472522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. List of physical constants - Wikipedia [en.wikipedia.org]

- 3. 1,2-DIPHENYLCYCLOPROPANE CAS#: 29881-14-9 [m.chemicalbook.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rearrangement reactions of 1,1-divinyl-2-phenylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rich and Diverse Chemistry of 1,1-Divinylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strained three-membered ring of cyclopropane, adorned with two vinyl groups at the geminal position, gives rise to a fascinating and synthetically versatile molecule: 1,1-divinylcyclopropane. This reactive intermediate undergoes a variety of transformations, including characteristic rearrangements, cycloadditions, and transition-metal-catalyzed reactions, making it a valuable building block in the synthesis of complex molecules and natural products. This technical guide provides a comprehensive overview of the core chemistry of 1,1-divinylcyclopropane, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Synthesis of 1,1-Divinylcyclopropanes

The construction of the 1,1-divinylcyclopropane motif can be achieved through several synthetic strategies. A common and effective method involves the transition-metal-catalyzed cyclopropanation of 1,3-dienes. Rhodium(II) carboxylates are frequently employed catalysts for the decomposition of vinyldiazoacetates in the presence of a diene, leading to the formation of the corresponding divinylcyclopropane.

Another notable approach involves a Michael addition-initiated ring closure. Furthermore, more specialized routes, such as those developed for the synthesis of 1,1-divinyl-2-phenylcyclopropanes, often start from allenes. For instance, regioselective rhodium-catalyzed cyclopropanation of the diethylphosphate ester of buta-2,3-dien-1-ol with ethyl 2-phenyldiazoacetate furnishes a stable methylenecyclopropane. Subsequent SN2' displacement with a vinyl cuprate introduces the two vinyl groups.

Key Reactions and Transformations

The reactivity of 1,1-divinylcyclopropane is dominated by rearrangements that relieve its inherent ring strain. However, it also participates in cycloaddition and transition-metal-catalyzed reactions, offering a diverse toolkit for synthetic chemists.

Rearrangement Reactions

1,1-Divinylcyclopropanes are prone to a variety of thermal and metal-mediated rearrangements, often proceeding through distinct mechanistic pathways to yield a range of carbocyclic frameworks.

1. Vinylcyclopropane Rearrangement: Upon heating, 1,1-divinylcyclopropane can undergo a vinylcyclopropane rearrangement to afford a vinylcyclopentene. This transformation involves the homolytic cleavage of a cyclopropane bond to form a diradical intermediate, which then recloses to the five-membered ring. For the parent 1,1-divinylcyclopropane, this rearrangement typically requires high temperatures (around 250 °C). The regioselectivity of this rearrangement is influenced by substituents on the cyclopropane ring.

2. Cope-Type Rearrangements: While the classic Cope rearrangement is characteristic of 1,5-dienes, substituted 1,1-divinylcyclopropanes can undergo related-sigmatropic rearrangements. For instance, 1,1-divinyl-2-phenylcyclopropanes bearing an N,N-diallyl amide functionality can undergo a tandem aromatic Cope-ene rearrangement upon heating, leading to the formation of complex tricyclic spirolactams. This reaction proceeds through a boat-like transition state.

3. Retro-Ene Reaction: The presence of suitable functional groups can open up alternative rearrangement pathways. For example, conversion of a carbonyl group on a substituted 1,1-divinylcyclopropane to an alcohol or ether can enable a retro-ene reaction.

The diverse rearrangement pathways of a substituted 1,1-divinylcyclopropane are summarized in the following diagram:

Caption: Rearrangement pathways of substituted 1,1-divinylcyclopropanes.

Cycloaddition Reactions

1,1-Divinylcyclopropanes can participate in cycloaddition reactions, acting as either the 4π or 2π component, although this area is less explored than their rearrangement chemistry. A notable example is the formal [4+3] cycloaddition, where a divinylcyclopropane is generated in situ and undergoes a Cope rearrangement to form a seven-membered ring. This tandem cyclopropanation/Cope rearrangement is a powerful method for constructing cycloheptadienes.

More directly, vinylcyclopropanes can undergo [5+1] cycloadditions with vinylidenes, catalyzed by cobalt complexes, to produce six-membered rings.

Transition-Metal-Catalyzed Reactions

Transition metals play a crucial role not only in the synthesis of 1,1-divinylcyclopropanes but also in their subsequent transformations. Catalysts based on rhodium, nickel, iron, and cobalt can mediate a variety of reactions. For instance, rhodium catalysts are effective in promoting the aforementioned tandem cyclopropanation/Cope rearrangement. Nickel catalysts have been shown to facilitate the isomerization of trans-divinylcyclopropanes to their cis-isomers, which then readily undergo the Cope rearrangement.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving 1,1-divinylcyclopropane derivatives.

Table 1: Synthesis of 1,1-Divinyl-2-phenylcyclopropane Derivatives

| Entry | Starting Material | Reaction | Catalyst/Reagents | Product | Yield (%) |

| 1 | Diethylphosphate of buta-2,3-dien-1-ol | Cyclopropanation | Rh2(esp)2, Ethyl 2-phenyldiazoacetate | Methylenecyclopropane | 70 |

| 2 | Methylenecyclopropane from Entry 1 | SN2' Displacement | VinylMgBr, CuCN, LiCl | 1,1-Divinylcyclopropane ester | 62 |

Table 2: Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropane Amide

| Entry | Substrate | Reaction Conditions | Reaction Type | Product | Yield (%) |

| 1 | N-allyl-N-benzyl amide | Benzene, hv, PhSSPh | Tandem Radical Cyclization | Azabicyclooctane | 50 |

| 2 | N-allyl-N-benzyl amide | Toluene, 180 °C | Vinylcyclopropane Rearrangement | Vinylcyclopentene | 16 |

| 3 | N-allyl-N-benzyl amide | Toluene, 180 °C | Aromatic Cope-Ene Rearrangement | Tricyclic Spirolactam | 71 |

Experimental Protocols

Synthesis of Ethyl 1,1-divinyl-2-phenylcyclopropane-1-carboxylate

Step 1: Synthesis of Ethyl 2-phenyl-1-(1-methylene)cyclopropanecarboxylate

To a solution of the diethylphosphate ester of buta-2,3-dien-1-ol in dichloromethane is added Rh2(esp)2 catalyst. A solution of ethyl 2-phenyldiazoacetate in dichloromethane is then added dropwise over a period of several hours at room temperature. After the addition is complete, the reaction mixture is stirred until the diazo compound is fully consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the methylenecyclopropane product.

Step 2: Synthesis of Ethyl 1,1-divinyl-2-phenylcyclopropane-1-carboxylate

A solution of the methylenecyclopropane from Step 1 in anhydrous THF is added to a pre-cooled (-78 °C) solution of copper(I) cyanide and lithium chloride in THF. Vinylmagnesium bromide is then added dropwise, and the reaction mixture is stirred at low temperature before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 1,1-divinylcyclopropane ester.

The general workflow for the synthesis is depicted below:

Methodological & Application

Applications of 1,1-Divinylcyclopropane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 1,1-divinylcyclopropane in modern organic synthesis. It covers key rearrangement reactions, their application in the synthesis of complex molecules and natural products, and detailed experimental protocols for their implementation in a laboratory setting.

Introduction

1,1-Divinylcyclopropanes are strained carbocyclic systems that serve as versatile intermediates in organic synthesis. The relief of ring strain provides a strong thermodynamic driving force for a variety of transformations, primarily rearrangement reactions. These reactions allow for the rapid construction of complex molecular architectures, particularly five- and seven-membered ring systems, which are common motifs in biologically active molecules and natural products. The reactivity of 1,1-divinylcyclopropanes can be controlled through thermal, radical, or transition-metal-catalyzed conditions, leading to a diverse range of products from a single precursor.

Key Applications

The synthetic utility of 1,1-divinylcyclopropanes is primarily demonstrated through two major classes of reactions:

-

Thermal Rearrangements: Upon heating, 1,1-divinylcyclopropanes can undergo a variety of rearrangements, including the vinylcyclopropane rearrangement to form vinylcyclopentenes, and in suitably substituted systems, tandem aromatic Cope-ene reactions.

-

Radical Cyclizations: The vinyl groups of 1,1-divinylcyclopropanes are excellent radical acceptors. Treatment with radical initiators, such as tributyltin hydride, can trigger cascade cyclizations to rapidly build polycyclic systems.

These reactions have been successfully applied in the total synthesis of several natural products, including the alkaloids epi-meloscine and meloscine.

Data Presentation

The following tables summarize quantitative data for key reactions involving 1,1-divinylcyclopropanes.

Table 1: Thermal Rearrangements of 1,1-Divinyl-2-phenylcyclopropanes [1][2][3]

| Substrate (Amide) | Conditions | Product(s) | Yield (%) | Reference |

| N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide | Toluene, 110 °C, 24 h | Vinylcyclopentene & Tricyclic Spirolactam | 16 & 71 | [1][2] |

| Ethyl 2-phenyl-1,1-divinylcyclopropane-1-carboxylate | Toluene, 250 °C | Vinylcyclopentene | High Yield | [1] |

| N,N-diallyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide | Toluene, 110 °C | Aromatic Cope-ene Product | - | [1] |

Table 2: Radical Cyclization of 1,1-Divinylcyclopropanes in the Synthesis of Meloscine Analogs [1]

| Substrate | Conditions | Product | Yield (%) | Reference |

| N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide | Bu3SnH, AIBN, Benzene, 80 °C | Tetracyclic Precursor to epi-Meloscine | 38 | [1] |

Experimental Protocols

Protocol 1: Thermal Rearrangement of an N-Allyl-1,1-divinylcyclopropane Carboxamide

This protocol describes the thermal rearrangement of an N-allyl-1,1-divinylcyclopropane carboxamide to yield a vinylcyclopentene and a tricyclic spirolactam.[1][2]

Materials:

-

N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-benzyl-N-allyl-2-phenyl-1,1-divinylcyclopropane-1-carboxamide (1.0 eq).

-

Add anhydrous toluene to achieve a concentration of approximately 0.01 M.

-

Purge the flask with argon or nitrogen for 15 minutes.

-

Heat the reaction mixture to 110 °C and maintain for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the vinylcyclopentene and tricyclic spirolactam products.

-

Characterize the products by NMR and mass spectrometry. The vinylcyclopentene was isolated in 16% yield, and the tricyclic spirolactam in 71% yield.[1][2]

Protocol 2: Tandem Radical Cyclization for the Synthesis of a Meloscine Precursor

This protocol details the key tandem radical cyclization step in the synthesis of epi-meloscine.[1]

Materials:

-

N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide

-

Tributyltin hydride (Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Benzene, anhydrous

-

Argon or Nitrogen gas supply

-

Syringe pump

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a flame-dried round-bottom flask, dissolve N-(2-bromophenyl)-N-allyl-2,2-divinylcyclopropanecarboxamide (1.0 eq) in anhydrous benzene to a concentration of 0.02 M.

-

Add AIBN (0.1 eq) to the solution.

-

In a separate flame-dried syringe, prepare a solution of Bu3SnH (1.1 eq) in anhydrous benzene.

-

Heat the flask containing the substrate and AIBN to 80 °C under an argon or nitrogen atmosphere.

-

Using a syringe pump, add the solution of Bu3SnH to the reaction mixture over a period of 4 hours.

-

After the addition is complete, continue to stir the reaction at 80 °C for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic product (38% yield).[1]

Visualizations

The following diagrams illustrate the key reaction pathways of 1,1-divinylcyclopropane.

Caption: Thermal rearrangement pathways of 1,1-divinylcyclopropanes.

Caption: Tandem radical cyclization of a 1,1-divinylcyclopropane.

References

- 1. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]

- 2. A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tandem Radical Cyclization Using 1,1-Divinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandem radical cyclization reactions of 1,1-divinylcyclopropanes represent a powerful strategy for the rapid construction of complex polycyclic scaffolds from simple precursors. The high degree of strain inherent in the cyclopropane ring provides a thermodynamic driving force for ring-opening upon the introduction of a radical, initiating a cascade of cyclization events. This methodology has found significant application in the synthesis of natural products and other biologically relevant molecules, offering an efficient approach to the formation of multiple carbon-carbon bonds in a single synthetic operation.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the tandem radical cyclization of 1,1-divinylcyclopropane derivatives, with a focus on the formation of functionalized cyclopentane-containing polycycles.

Reaction Principle and Mechanism

The core principle of this transformation involves the generation of a radical species that adds to one of the vinyl groups of the 1,1-divinylcyclopropane moiety. This initial addition triggers the homolytic cleavage of the strained cyclopropane ring, leading to the formation of a stabilized dienyl radical intermediate. This intermediate is poised to undergo a series of intramolecular cyclizations, typically in a 5-exo-trig fashion, to generate a cyclopentane ring. The tandem nature of the reaction allows for the formation of multiple rings in a single step, often with a high degree of stereocontrol.

A representative example is the tandem radical cyclization of N,N-diallyl-2-(1,1-divinylcyclopropyl)benzamide derivatives, which has been successfully employed in the synthesis of meloscine and its analogs.[1][2] The proposed mechanism for this transformation is depicted below.

Caption: Proposed mechanism for the tandem radical cyclization.

Data Presentation

The following tables summarize the quantitative data for the tandem radical cyclization of various 1,1-divinylcyclopropane derivatives.

Table 1: Tandem Radical Cyclization of N,N-Diallyl Amide Derivatives

| Entry | Substrate | Radical Initiator/Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide | Bu3SnH, AIBN, Benzene, 80 °C | Tetracyclic lactam | 38 | N/A | [1][2] |

| 2 | N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide | PhS• (from (PhS)2), hν, Benzene, rt | Azabicyclooctane derivative | 50 | N/A | [2] |

N/A: Not available

Experimental Protocols

Protocol 1: Tin-Mediated Tandem Radical Cyclization

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (±)-epi-meloscine.[1]

Materials:

-

N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide (1.0 equiv)

-

Tributyltin hydride (Bu3SnH) (1.2 equiv)

-

Azobisisobutyronitrile (AIBN) (0.1 equiv)

-

Anhydrous benzene (degassed)

Procedure:

-

To a solution of N-allyl-N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)acrylamide in degassed anhydrous benzene (0.02 M), add AIBN.

-

Heat the mixture to reflux (approximately 80 °C).

-

Slowly add a solution of Bu3SnH in degassed anhydrous benzene over a period of 4 hours using a syringe pump.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetracyclic lactam.

Protocol 2: Photochemical Tandem Radical Cyclization

This protocol describes a tin-free method for initiating the tandem radical cyclization using a photochemical approach.[2]

Materials:

-

N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide (1.0 equiv)

-

Diphenyl disulfide ((PhS)2) (1.1 equiv)

-

Anhydrous benzene (degassed)

Procedure:

-

Dissolve the N-(2-(1-(but-3-en-1-yl)-1-vinylcyclopropyl)phenyl)-N-(prop-2-en-1-yl)propionamide and diphenyl disulfide in degassed anhydrous benzene (0.01 M) in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the azabicyclooctane product.

Experimental Workflow

The general workflow for conducting a tandem radical cyclization experiment is outlined below.

Caption: General experimental workflow for the reaction.

Logical Relationships in Substrate Design

The design of the 1,1-divinylcyclopropane substrate is crucial for the success and outcome of the tandem radical cyclization. Key relationships between substrate features and reaction efficiency are highlighted below.

Caption: Key relationships in substrate design.

Conclusion

The tandem radical cyclization of 1,1-divinylcyclopropanes is a versatile and efficient method for the synthesis of complex polycyclic molecules. The ability to form multiple C-C bonds in a single step with potential for high stereocontrol makes this a valuable tool for organic synthesis, particularly in the context of natural product synthesis and drug discovery. The choice of radical initiator and careful design of the cyclization precursor are critical for achieving high yields and selectivities. The protocols and data provided herein serve as a guide for researchers looking to apply this powerful methodology in their own synthetic endeavors.

References

Application Notes and Protocols: Synthesis of Seven-Membered Rings Using 1,1-Divinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of seven-membered rings is a significant challenge in organic synthesis, yet these motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals.[1][2] The divinylcyclopropane-cycloheptadiene rearrangement offers a powerful and atom-economical method for the stereocontrolled synthesis of functionalized seven-membered carbocycles.[3] This pericyclic reaction, conceptually related to the Cope rearrangement, is driven by the release of strain energy from the three-membered ring, making it a thermodynamically favorable process.[3]

This document provides detailed application notes and experimental protocols for the use of 1,2-divinylcyclopropanes in the synthesis of seven-membered rings, covering thermal and transition-metal-catalyzed methods, including highly enantioselective variants. It is important to distinguish the 1,2-divinylcyclopropane rearrangement, which leads to seven-membered rings, from the rearrangement of 1,1-divinylcyclopropanes, which typically yields five-membered vinylcyclopentene products.[4][5]

Reaction Mechanism and Stereochemistry

The divinylcyclopropane rearrangement proceeds through a concerted[6][6]-sigmatropic shift. A critical stereochemical requirement is that the divinylcyclopropane substrate must adopt a cis configuration for the rearrangement to occur. The reaction proceeds through a boat-like transition state, in contrast to the chair-like preference in the standard Cope rearrangement of 1,5-dienes.[7][8]

-

cis-Divinylcyclopropanes : These isomers often rearrange at remarkably low temperatures, sometimes spontaneously upon their formation.[7]

-

trans-Divinylcyclopropanes : These isomers are more stable and do not undergo the rearrangement directly. They require an initial isomerization to the cis isomer, which can be achieved either by heating (typically >150 °C) or, more recently, through transition metal catalysis under milder conditions.[3][9]

The overall workflow can be visualized as two main strategies leading to the desired seven-membered ring.

Applications in Total Synthesis

The divinylcyclopropane rearrangement has been a key step in the total synthesis of numerous complex natural products, demonstrating its reliability and versatility.

| Natural Product | Key Transformation | Yield | Diastereoselectivity/Enantioselectivity | Reference |

| Gelsemine | Intramolecular Horner-Wadsworth-Emmons olefination to form a cis-divinylcyclopropane, followed by a low-temperature rearrangement. | - | High | [7][10] |

| Quadrone | Thermal rearrangement of a trans-divinylcyclopropane at 175 °C. | - | - | [10][11] |

| Sinularene | High-temperature (distillation at 110 °C) rearrangement of a cis-divinylcyclopropane. | - | - | [10] |

| Barekoxide | Enantioselective Rh(II)-catalyzed cyclopropanation of a diene with a vinyldiazoacetate, followed by in situ rearrangement. | 78% | 10:1 dr | [10][11] |

| Frondosin B | Rh(II)-catalyzed enantioselective cyclopropanation of piperylene followed by in situ rearrangement. | 65% | 94% ee | [11] |

Experimental Protocols

Protocol 1: Thermal Rearrangement of a trans-Divinylcyclopropane

This protocol is a general example based on the synthesis of bridged tetracycles, as seen in the synthesis of quadrone.[11] The key step is the thermal isomerization of the trans-divinylcyclopropane to the cis-isomer, which then rapidly rearranges.

Reaction: trans-Divinylcyclopropane → Cycloheptadiene

-